molecular formula C22H19ClFN3O3S B11443054 8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11443054
M. Wt: 459.9 g/mol
InChI Key: FLSRHSQDPCVMGM-UHFFFAOYSA-N
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Description

The compound 8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic molecule It features a unique structure that combines a pyrido[2,1-b][1,3,5]thiadiazine core with various substituents, including chloro, fluoro, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. The process begins with the preparation of key intermediates, such as 2-chloro-6-fluorobenzaldehyde and 2,4-dimethoxybenzaldehyde. These intermediates undergo condensation reactions with appropriate amines and thiourea derivatives under controlled conditions to form the desired heterocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: stands out due to its unique combination of functional groups and heterocyclic core. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H19ClFN3O3S

Molecular Weight

459.9 g/mol

IUPAC Name

8-(2-chloro-6-fluorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H19ClFN3O3S/c1-29-13-6-7-18(19(8-13)30-2)26-11-27-20(28)9-14(15(10-25)22(27)31-12-26)21-16(23)4-3-5-17(21)24/h3-8,14H,9,11-12H2,1-2H3

InChI Key

FLSRHSQDPCVMGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)F)OC

Origin of Product

United States

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